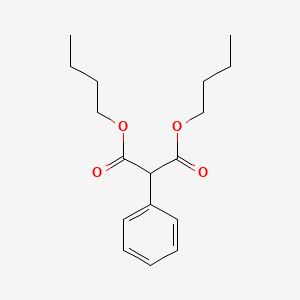
Dibutyl phenylpropanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl phenylpropanedioate is an organic compound that belongs to the class of phthalates. It is commonly used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. This compound is a colorless, oily liquid with a slight aromatic odor and is insoluble in water but soluble in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutyl phenylpropanedioate is typically synthesized through the esterification reaction between phthalic anhydride and n-butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. The general reaction can be represented as follows:
Phthalic anhydride+2n-butanol→Dibutyl phenylpropanedioate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where phthalic anhydride and n-butanol are fed into a reactor along with a catalyst. The reaction mixture is heated, and the esterification process is carried out under controlled conditions to ensure high yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Dibutyl phenylpropanedioate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and n-butanol.
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. Basic hydrolysis (saponification) uses a strong base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize this compound.
Major Products Formed
Hydrolysis: Phthalic acid and n-butanol.
Oxidation: Phthalic acid and other oxidation products.
Scientific Research Applications
Dibutyl phenylpropanedioate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible PVC, which is used in various chemical applications.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its impact on human health.
Industry: Widely used in the manufacturing of consumer products, including toys, food packaging, and medical devices.
Mechanism of Action
The mechanism of action of dibutyl phenylpropanedioate involves its ability to interact with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It has been shown to bind to nuclear receptors, such as the aryl hydrocarbon receptor (AhR), and can induce apoptosis and neurotoxicity in neuronal cells. The compound can also penetrate biological barriers, such as the blood-brain barrier and the blood-testis barrier, leading to potential toxic effects on reproductive and neurological health.
Comparison with Similar Compounds
Dibutyl phenylpropanedioate is similar to other phthalates, such as:
- Diethyl phthalate (DEP)
- Diisobutyl phthalate (DIBP)
- Butyl benzyl phthalate (BBP)
- Di-n-octyl phthalate (DnOP)
- Di-2-ethylhexyl phthalate (DEHP)
Uniqueness
What sets this compound apart from other phthalates is its specific chemical structure, which imparts unique properties such as lower volatility and higher plasticizing efficiency. This makes it particularly useful in applications where long-term flexibility and durability are required.
Properties
CAS No. |
65300-48-3 |
|---|---|
Molecular Formula |
C17H24O4 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
dibutyl 2-phenylpropanedioate |
InChI |
InChI=1S/C17H24O4/c1-3-5-12-20-16(18)15(14-10-8-7-9-11-14)17(19)21-13-6-4-2/h7-11,15H,3-6,12-13H2,1-2H3 |
InChI Key |
PWPXGJXZBFVVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C1=CC=CC=C1)C(=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















